molecular formula C11H12F3NO3 B3199123 N-{1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine CAS No. 1016772-21-6

N-{1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine

Cat. No. B3199123
CAS RN: 1016772-21-6
M. Wt: 263.21 g/mol
InChI Key: IWOCXHLWPPMDCS-VIZOYTHASA-N
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Description

“N-{1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine” is a chemical compound with the CAS Number: 1016772-21-6 . It has a molecular weight of 263.22 . The IUPAC name for this compound is (1Z)-1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanone oxime . It is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12F3NO3/c1-7(15-16)8-3-4-9(10(5-8)17-2)18-6-11(12,13)14/h3-5,7H,6H2,1-2H3 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 263.22 . It is a powder at room temperature . For more specific physical and chemical properties such as melting point, boiling point, solubility, etc., further experimental data would be needed.

Scientific Research Applications

Biologic Activity of Hydroxylamine Derivatives

Hydroxylamine derivatives have been studied for their diverse biologic activities. Although hydroxylamine itself is known for its mutagenic potential in vitro, it does not appear to possess carcinogenic capabilities. Intriguingly, it has demonstrated carcinostatic activity against certain tumors in animal models. Additionally, hydroxylamine derivatives can inactivate or inhibit cellular enzymes and some viruses in vitro, indicating their potential for therapeutic applications beyond their known irritant and sensitizing properties (Gross, 1985).

Antioxidant Properties of Phenolic Compounds

Phenolic compounds, including hydroxycinnamic acids and their derivatives, exhibit significant antioxidant properties. These properties are crucial for scavenging free radicals and protecting against oxidative stress, which is implicated in various diseases. The structure-activity relationships of these compounds reveal that modifications in their chemical structures can significantly impact their antioxidant effectiveness. This area of research highlights the potential for developing novel antioxidants based on phenolic structures, which could include derivatives of the compound of interest (Shahidi & Chandrasekara, 2010).

Chemical Synthesis and Functionalization

Research into the synthesis and functionalization of organic compounds, including those with isoxazolone frameworks, has been ongoing. These studies focus on developing efficient, environmentally friendly methods for preparing heterocycles, which are valuable in pharmaceutical and material sciences. The synthesis of isoxazolone derivatives, for example, demonstrates the potential for creating diverse molecular architectures, which could extend to the synthesis and functionalization of compounds similar to N-{1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine. This research underlines the importance of catalysts and reaction conditions in achieving desired outcomes in organic synthesis (Laroum et al., 2019).

properties

IUPAC Name

(NE)-N-[1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO3/c1-7(15-16)8-3-4-9(10(5-8)17-2)18-6-11(12,13)14/h3-5,16H,6H2,1-2H3/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOCXHLWPPMDCS-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC(=C(C=C1)OCC(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC(=C(C=C1)OCC(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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